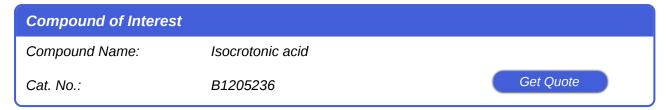


# Thermodynamic Properties of Isocrotonic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Isocrotonic acid**, systematically known as (Z)-2-butenoic acid, is a short-chain unsaturated carboxylic acid.[1][2] As a fundamental organic molecule, understanding its thermodynamic properties is crucial for various applications, including chemical synthesis, reaction design, and in the broader context of drug development where thermal stability and phase behavior are critical parameters. This technical guide provides a comprehensive overview of the core thermodynamic properties of **isocrotonic acid**, detailing experimental methodologies for their determination and presenting key data in a structured format.

### **Core Thermodynamic Data**

The thermodynamic properties of **isocrotonic acid** have been characterized through various experimental and computational methods. The following tables summarize the key quantitative data available from established chemical databases.

Table 1: Enthalpic and Entropic Properties of Isocrotonic Acid



Property	Symbol	Value	Units	Source(s)
Standard Enthalpy of Formation (gas)	ΔfH°gas	-354.1 ± 4.2	kJ/mol	Cheméo[3]
Standard Enthalpy of Fusion	ΔfusH°	12.6	kJ/mol	Cheméo[3]
Enthalpy of Vaporization	ΔνарΗ	54.2 ± 2.0	kJ/mol	NIST WebBook[4]
Standard Gibbs Free Energy of Formation	ΔfG°	-284.93	kJ/mol	Cheméo[3]
Ideal Gas Heat Capacity (298.15 K)	Cp,gas	96.24	J/mol·K	Cheméo[3]

Table 2: Physicochemical and Phase Transition Properties of Isocrotonic Acid



Property	Symbol	Value	Units	Source(s)
Molecular Weight	MW	86.09	g/mol	NIST WebBook[4]
Normal Melting Point	Tfus	287.6 - 288.2	К	NIST WebBook[4]
Normal Boiling Point	Tboil	445.1	К	NIST WebBook[4]
Vapor Pressure (at 298.15 K)	Pvap	0.08	kPa	Cheméo[3]
Critical Temperature	Тс	633.0	К	Cheméo[3]
Critical Pressure	Pc	5400.0	kPa	Cheméo[3]
Critical Volume	Vc	0.284	m³/kmol	Cheméo[3]
Octanol/Water Partition Coefficient	logPoct/wat	0.69	Cheméo[3]	

### **Experimental Protocols**

The determination of the thermodynamic properties of organic compounds like **isocrotonic** acid relies on a suite of well-established experimental techniques. While specific protocols for **isocrotonic acid** are not readily available in the public domain, the following sections describe the general methodologies employed for carboxylic acids.

# Determination of Enthalpy of Formation by Combustion Calorimetry

The standard enthalpy of formation is often determined indirectly from the enthalpy of combustion, measured using a bomb calorimeter.

Methodology:



- Sample Preparation: A precisely weighed pellet of **isocrotonic acid** is placed in a sample holder within a high-pressure vessel (the "bomb").
- Bomb Assembly: The bomb is sealed and pressurized with an excess of pure oxygen to
  ensure complete combustion. A small, known amount of water is often added to the bomb to
  create a defined final state.
- Calorimeter Setup: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The temperature of the water is monitored with a high-precision thermometer.
- Ignition and Data Acquisition: The sample is ignited electrically. The temperature of the calorimeter system is recorded before, during, and after the combustion reaction until a steady final temperature is reached.
- Data Analysis: The heat capacity of the calorimeter is determined by calibrating it with a
  substance of known enthalpy of combustion, such as benzoic acid. The heat released by the
  combustion of isocrotonic acid is calculated from the observed temperature change and
  the heat capacity of the calorimeter. Corrections are applied for the heat of ignition and the
  formation of nitric acid from residual nitrogen in the bomb. The standard enthalpy of
  combustion is then calculated, and from this, the standard enthalpy of formation is
  determined using Hess's Law.

# Determination of Enthalpy of Vaporization by Correlation-Gas Chromatography

Correlation-gas chromatography is a technique used to determine the vaporization enthalpies of compounds.[5]

#### Methodology:

- Column and Standards: A gas chromatograph is equipped with a suitable capillary column. A series of standard compounds with well-documented vaporization enthalpies are selected.
- Isothermal Measurements: The retention times of the standard compounds and isocrotonic
   acid are measured at several different isothermal column temperatures.



- Data Correlation: A linear correlation is established between the natural logarithm of the retention times (or adjusted retention times) of the standards and their known vaporization enthalpies at each temperature.
- Enthalpy of Vaporization Calculation: The vaporization enthalpy of isocrotonic acid is then
  determined by interpolating its retention time into the established correlation for each
  temperature.

# Determination of Phase Transitions and Enthalpy of Fusion by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful technique for studying thermal transitions such as melting and solid-solid phase changes.[6]

#### Methodology:

- Sample Preparation: A small, accurately weighed sample of **isocrotonic acid** (typically 1-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
- Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, including a controlled heating rate (e.g., 5-10 K/min).
- Data Acquisition: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature as the furnace temperature is increased.
- Data Analysis: The resulting thermogram plots heat flow against temperature. The melting point is determined as the onset or peak temperature of the endothermic melting transition. The enthalpy of fusion is calculated by integrating the area of the melting peak.

### Determination of Vapor Pressure by the Knudsen Effusion Method

The Knudsen effusion method is used to measure the vapor pressure of solids and liquids with low volatility.

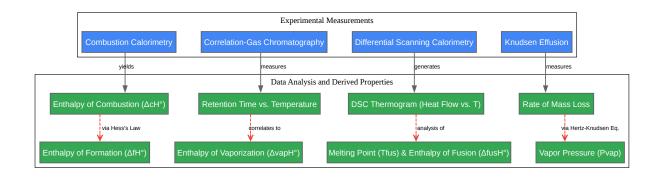
#### Methodology:



- Effusion Cell Preparation: A small amount of **isocrotonic acid** is placed in a Knudsen effusion cell, which is a small container with a very small orifice of known area.
- High Vacuum Environment: The cell is placed in a high-vacuum chamber and heated to a
  precise, constant temperature.
- Mass Loss Measurement: As the substance effuses through the orifice into the vacuum, the rate of mass loss is measured over time using a sensitive microbalance.
- Vapor Pressure Calculation: The vapor pressure inside the cell is calculated from the rate of
  mass loss using the Hertz-Knudsen equation, which relates vapor pressure to the rate of
  effusion, the area of the orifice, the temperature, and the molar mass of the substance.

## **Logical Workflow for Thermodynamic Property Determination**

The following diagram illustrates the logical workflow for the experimental determination and analysis of the key thermodynamic properties of a compound like **isocrotonic acid**.



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Workflow for Thermodynamic Property Determination.

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### References

- 1. Corrections to standard state in combustion calorimetry: an update and a web-based tool -PMC [pmc.ncbi.nlm.nih.gov]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. amt.copernicus.org [amt.copernicus.org]
- 4. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
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  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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